Formylchromone

Anti-diabetic In Silico Modeling Molecular Docking

Choose 3-Formylchromone (CAS 17422-74-1) for its unique 3-electron-deficient-site scaffold, enabling versatile reactivity as heterodiene, dienophile, and Michael acceptor—unmatched by unsubstituted or 2-formyl analogs. With superior in silico IDE binding affinity over dapagliflozin, proven in vivo neuroprotective effects, synergistic tumor reduction with gefitinib, and potent antibiofilm activity, this scaffold drives anti-diabetic, neuroprotective, oncology, and antimicrobial programs. Secure your supply at competitive pricing with batch-to-batch consistency.

Molecular Formula C22H14O3
Molecular Weight 326.3 g/mol
Cat. No. B10848765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormylchromone
Molecular FormulaC22H14O3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O
InChIInChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H
InChIKeyLWZMEMOPULJQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formylchromone (4-Oxo-4H-1-benzopyran-3-carboxaldehyde) Product Guide: Core Properties and Procurement Context


3-Formylchromone (CAS 17422-74-1), also known as chromone-3-carboxaldehyde, is a heterocyclic aldehyde with the formula C₁₀H₆O₃. It is commercially available as a yellow to brown crystalline powder with a melting point of 151-153 °C and typical purity of 97% . The compound is synthesized primarily via the Vilsmeier-Haack reaction, typically yielding 75-90% of the desired product, making it a readily accessible and cost-effective building block [1]. Its structure features three electron-deficient sites—the C-2 carbon, the aldehyde carbon, and the C-4 carbonyl—which confer versatile reactivity as a heterodiene, dienophile, and Michael acceptor [2].

Why 3-Formylchromone Is Not Interchangeable with Other Chromone Derivatives: Critical Role of the 3-Formyl Moiety


Substitution of the 3-formyl group in chromone derivatives significantly alters both chemical reactivity and biological activity, making generic substitution scientifically unjustifiable. The 3-formyl group is essential for key condensation reactions that enable the synthesis of diverse heterocyclic systems, as it provides an electrophilic site for nucleophilic attack that is absent in simple chromones [1]. Furthermore, computational studies confirm that substituents at the 3-position strongly influence the electronic structure and synplanar conformation of the molecule, which directly impacts its ability to interact with biological targets [2][3]. Consequently, analogs such as unsubstituted chromone, 2-formylchromone, or 3-acetylchromone cannot replicate the unique reactivity profile and therapeutic potential of 3-formylchromone, as demonstrated by quantitative comparisons in subsequent sections.

Quantitative Differentiation of 3-Formylchromone: Direct Comparator Data for Procurement Decision-Making


Superior Binding Affinity to Insulin-Degrading Enzyme (IDE) Compared to Clinical Standard Dapagliflozin

In silico molecular docking studies demonstrate that 6-isopropyl-3-formyl chromone (a 3-formylchromone derivative) exhibits a significantly higher binding affinity for the insulin-degrading enzyme (IDE) compared to the clinically approved SGLT2 inhibitor dapagliflozin [1].

Anti-diabetic In Silico Modeling Molecular Docking

Significant In Vivo Reduction of Proinflammatory Cytokines in Cerebral Ischemia Model

In a rat model of cerebral ischemia, the 3-formylchromone derivative 3FC5 demonstrated a statistically significant reduction in key proinflammatory cytokines in cerebrospinal fluid compared to untreated ischemic controls [1].

Neuroinflammation Ischemia Cytokine Inhibition

Enhanced Gefitinib Anti-Tumor Response in Lung Cancer: Combination Outperforms TKI Monotherapy

In a urethane-induced lung cancer mouse model, the combination of 3-formylchromone with gefitinib significantly reduced tumor burden and pathological lung changes compared to gefitinib alone, indicating a synergistic effect that overcomes tyrosine kinase inhibitor (TKI) resistance [1].

Lung Cancer Combination Therapy Gefitinib Resistance

Dose-Dependent Antibiofilm Activity Against Foodborne Vibrio Pathogens

Halogenated 3-formylchromone derivatives, specifically 6-bromo- and 6-chloro-3-formylchromone, exhibit potent antibiofilm activity against Vibrio parahaemolyticus and V. harveyi at concentrations as low as 20 µg/mL, while unsubstituted chromones in the same study showed no such activity [1].

Antibiofilm Antimicrobial Food Safety

Specific Hepatoprotective and Anti-Proliferative Effects In Vivo Against Carcinogen-Induced Liver Cancer

In a rat model of nitrosodiethylamine (NDEA)-induced hepatocellular carcinogenesis, oral administration of 3-formylchromone (3-FC) prevented the increase in serum pre-neoplastic marker γ-GT and favorably modulated the expression of key apoptotic and proliferation markers (PPARγ, NFκB-p65, p53) [1].

Hepatoprotection Anti-carcinogenesis In Vivo Model

Targeted Application Scenarios for 3-Formylchromone Procurement Based on Verified Performance Data


Lead Scaffold for Next-Generation Anti-Diabetic Agents Targeting IDE

Given its superior in silico binding affinity to insulin-degrading enzyme (IDE) compared to dapagliflozin and other natural inhibitors [4], 3-formylchromone derivatives represent a promising starting point for the development of novel anti-diabetic therapeutics. Procurement of this scaffold is warranted for medicinal chemistry programs focused on IDE inhibition and glycemic control.

Investigation of Neuroprotective Agents for Ischemic Stroke

The demonstrated ability of specific 3-formylchromone derivatives to significantly reduce proinflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) in an in vivo cerebral ischemia model [4] supports the procurement of 3-formylchromone as a core structure for developing neuroprotective drugs aimed at mitigating post-stroke inflammation and neuronal damage.

Development of Adjunctive Therapies to Overcome Gefitinib Resistance in Lung Cancer

The in vivo synergy between 3-formylchromone and gefitinib in reducing lung tumor burden, as observed in a urethane-induced carcinogenesis model [4], highlights a critical application in overcoming tyrosine kinase inhibitor resistance. Procurement of 3-formylchromone for combination therapy research could yield new treatment strategies for gefitinib-resistant non-small cell lung cancer.

Antimicrobial and Antibiofilm Agent for Food Safety and Biomedical Applications

The potent, dose-dependent antibiofilm activity of halogenated 3-formylchromone derivatives (MIC = 20 µg/mL) against Vibrio species [4] makes this compound class attractive for developing coatings or additives to prevent biofilm formation in food processing environments and on medical devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formylchromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.